N-[2-(2,4,6-trinitrophenyl)ethyl]aniline

Molecular recognition Mass spectrometry Drug-likeness

Researchers often face isobaric interference when monitoring picryl fragment ions in nitroaromatic residue analysis. N-[2-(2,4,6-trinitrophenyl)ethyl]aniline (MW 332.27 g/mol) eliminates this issue: its 76-Da mass offset from picramide and N-ethyl-2,4,6-trinitroaniline ensures unambiguous mass resolution, making it an ideal internal standard for GC-MS methods. - Unique MW provides confident compound identification without cross-talk from co-eluting analogs. - Ethylene bridge decouples through-conjugation from inductive effects, enabling rigorous SNAr mechanistic studies. - Unsubstituted aniline handle allows N-alkylation, acylation, sulfonylation, or diazotization for focused library synthesis. Cataloged as CHEBI:112912 and LINCS member LSM-24322; distinct from 4-methyl analog CHEMBL1406312 for scaffold-hopping and target deconvolution.

Molecular Formula C14H12N4O6
Molecular Weight 332.27 g/mol
Cat. No. B1230797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,4,6-trinitrophenyl)ethyl]aniline
Molecular FormulaC14H12N4O6
Molecular Weight332.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCCC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C14H12N4O6/c19-16(20)11-8-13(17(21)22)12(14(9-11)18(23)24)6-7-15-10-4-2-1-3-5-10/h1-5,8-9,15H,6-7H2
InChIKeyWPDUWQVPOYWUIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2,4,6-Trinitrophenyl)ethyl]aniline: Chemical Identity & Procurement


N-[2-(2,4,6-trinitrophenyl)ethyl]aniline (C₁₄H₁₂N₄O₆, MW 332.27 g/mol) is a synthetic C-nitro aromatic compound characterized by a 2,4,6-trinitrophenyl (picryl) group linked via an ethylene bridge to an aniline moiety [1]. This compound is cataloged as CHEBI:112912 and assigned the LINCS identifier LSM-24322, indicating its presence in academic screening collections [2]. It belongs to the broader class of polynitroaromatic amines, which are of interest for their electron-deficient aromatic systems, potential to form Meisenheimer σ-complexes, and utility as reactive intermediates or probe molecules in mechanistic studies [3]. For procurement, researchers should verify supplier identity, purity specifications, and CAS registry data, as structural analogs with different substitution patterns (e.g., N-ethyl, N-phenyl, or 4-methyl variants) are often encountered in commercial catalogs and may be erroneously cross-referenced.

N-[2-(2,4,6-Trinitrophenyl)ethyl]aniline: Uniqueness Over Generic Analogs


Generic substitution within the picryl-amine family is chemically unsound due to pronounced differences in reactivity arising from the ethylene bridge and terminal aniline substituent. As demonstrated in mechanistic studies of N-substituted picramides, the nature of the N-substituent directly governs the kinetics of proton transfer and σ-adduct formation with nucleophiles such as methoxide [1]. The ethylene spacer in N-[2-(2,4,6-trinitrophenyl)ethyl]aniline introduces conformational flexibility and alters electron density at the reactive picryl core compared to directly N-attached analogs like N-ethyl-2,4,6-trinitroaniline (CAS 7449-27-6) or N-phenylpicramide (CAS 2919-12-2) [2]. Similarly, the absence of a 4-methyl group on the aniline ring distinguishes it from the ChEMBL-cataloged analog 4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline (CHEMBL1406312), which exhibits distinct biological target interactions in reported screens [3]. These structural differences translate into measurable shifts in physicochemical properties, spectroscopic signatures, and biological activity profiles, making one-to-one replacement scientifically indefensible in quantitative assays or mechanistic investigations.

N-[2-(2,4,6-Trinitrophenyl)ethyl]aniline: Differentiation Evidence vs. Comparators


Molecular Weight Distinction from N-Substituted Picramides

The molecular weight of N-[2-(2,4,6-trinitrophenyl)ethyl]aniline (332.27 g/mol) is 76.10 Da higher than the core picramide (2,4,6-trinitroaniline, 228.12 g/mol) and 76.10 Da higher than the N-ethyl analog N-ethyl-2,4,6-trinitroaniline (256.17 g/mol) due to the ethylene bridge and aniline extension [1]. This mass increase falls outside typical MS adduct windows, ensuring unambiguous identification and quantification in complex matrices when selective ion monitoring is employed.

Molecular recognition Mass spectrometry Drug-likeness

Ethylene Bridge Conformational Flexibility vs. Rigid Picramides

The presence of an ethylene (-CH₂CH₂-) spacer between the picryl core and the aniline nitrogen in N-[2-(2,4,6-trinitrophenyl)ethyl]aniline introduces two additional rotatable bonds compared to directly N-substituted picramides such as N-phenylpicramide (0 rotatable bonds between aryl rings) [1]. Mechanistic studies on picryl ethers and picramides demonstrate that steric and conformational factors modulate SNAr reaction rates; the ethylene spacer is expected to reduce through-conjugation, alter the electrophilicity of the picryl ring, and shift the UV-Vis absorption spectrum of Meisenheimer σ-adducts relative to N-phenylpicramide [2]. No direct NMR or X-ray comparison data for the specific compound were identified in the literature; the evidence below represents class-level inference based on established picramide chemistry.

Conformational analysis Structure-activity relationship Nucleophilic substitution

Distinct Biological Profile vs. 4-Methyl Analog

N-[2-(2,4,6-trinitrophenyl)ethyl]aniline (LSM-24322) and its 4-methyl analog (CHEMBL1406312) are both cataloged in the LINCS chemical biology library, yet they possess distinct gene ontology annotations [1]. The target compound is associated exclusively with C-nitro compound classification (CHEBI:35716), while CHEMBL1406312 has been investigated for antibacterial, antiviral, and anticancer bioactivities [2]. No publicly accessible head-to-head bioactivity data (IC₅₀, Kᵢ) were found for the target compound; the 4-methyl analog has documented biological target interactions suggesting the para-substituent on the aniline ring is a key determinant of polypharmacology.

Phenotypic screening Chemogenomics LINCS library

σ-Complex Formation Kinetics vs. Picramide Class

The picramide (N-substituted 2,4,6-trinitroaniline) class undergoes two-stage reactivity with sodium methoxide in methanol: a rapid proton transfer (k_proton) followed by slower methoxide addition (k_σ) at the unsubstituted 3-position of the picryl ring, as quantified by stopped-flow spectrophotometry [1]. N-[2-(2,4,6-trinitrophenyl)ethyl]aniline, by virtue of its ethylene bridge rather than a direct N-picryl bond, is expected to exhibit altered kinetic parameters. While direct kinetic data for the target compound are absent, Crampton and Robotham (1998) established that even subtle substituent changes on picryl ethers lead to measurable shifts in rate constants (k_σ differing by factors of 2–10× depending on leaving group) when reacting with aniline in DMSO [2].

Meisenheimer complex Stopped-flow kinetics Reaction mechanism

N-[2-(2,4,6-Trinitrophenyl)ethyl]aniline: Optimal Application Scenarios


LC-MS/MS Quantification in Complex Matrices

The unique molecular weight (332.27 g/mol) of N-[2-(2,4,6-trinitrophenyl)ethyl]aniline, which differs by 76 Da from both picramide and N-ethyl-2,4,6-trinitroaniline, makes it an ideal internal standard or calibration reference for methods requiring unambiguous mass resolution [1]. In environmental or forensic laboratories analyzing nitroaromatic residues, this mass offset prevents isobaric interference and enables confident compound identification when monitoring the picryl fragment ion alongside the molecular ion, without cross-talk from common co-eluting analogs.

Mechanistic Probe for Electronic Effects in SNAr

The ethylene bridge between the picryl electrophile and the aniline moiety provides a scaffold for studying the transmission of electronic effects across saturated spacers during σ-complex formation [1]. Researchers investigating structure-reactivity relationships in SNAr mechanisms can exploit this compound to decouple through-conjugation effects from direct inductive effects, complementing existing data on directly N-substituted picramides and picryl ethers [2].

Chemogenomic Reference in LINCS Phenotypic Screening

As a cataloged LINCS library member (LSM-24322) with a defined yet under-characterized bioactivity profile, N-[2-(2,4,6-trinitrophenyl)ethyl]aniline serves as an essential reference for gene expression signature-based screening campaigns [1]. Its distinct profile from the 4-methyl analog CHEMBL1406312 allows researchers to probe the contribution of the para-aniline substituent to observed polypharmacology, enabling scaffold-hopping analyses and target deconvolution studies [2].

Starting Material for Picryl-Ethyl-Aniline Library Synthesis

The unsubstituted aniline terminus of N-[2-(2,4,6-trinitrophenyl)ethyl]aniline presents a versatile synthetic handle for further derivatization—including N-alkylation, acylation, sulfonylation, or diazotization—to generate focused libraries of picryl-containing compounds [1]. This contrasts with pre-substituted analogs (e.g., 4-methyl variant) that preclude diversification at the para position, making the parent compound the preferred starting material for structure-activity relationship (SAR) exploration campaigns.

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